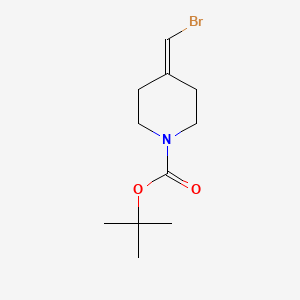

1-Boc-4-(Bromomethylene)piperidine

Übersicht

Beschreibung

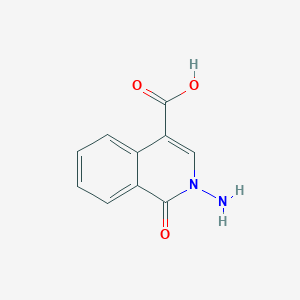

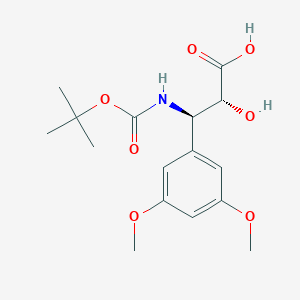

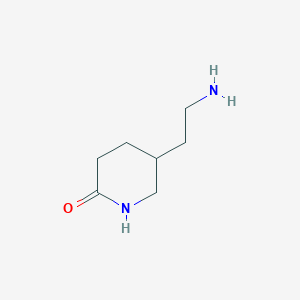

1-Boc-4-(Bromomethylene)piperidine is a compound with the CAS Number: 1020329-80-9 and a molecular weight of 276.17 . It is a solid substance stored at a temperature of 2-8°C . It is an N-protected derivative of 4-anilinopiperidine .

Synthesis Analysis

The synthesis of 4-Bromomethypiperidine-1-carboxylic acid tert-butyl ester involves the use of 4-N-Boc-piperidine-methanol (200 mg, 0.93 mmol) dissolved in diethyl ether (9 mL). Carbon tetrabromide (370 mg, 1.1 mmol) and PPh3 (292 mg, 1.1 mmol) are added at room temperature. The reaction is allowed to stir for 18 hours at room temperature and then filtered over a pad of celite .Molecular Structure Analysis

The linear formula of 1-Boc-4-(Bromomethylene)piperidine is C11H18BrNO2 .Chemical Reactions Analysis

The reaction involving 1-Boc-4-(Bromomethylene)piperidine includes the use of lithium bis-trimethylsylylamide (1 M in THF, 7.38 mL, 7.38 mmol) dropped into a suspension of bromomethyltriphenylphosphonium bromide (3.22 g, 7.38 mmol) at -15°C under a nitrogen atmosphere. After 15 minutes under stirring at the same temperature, N-Boc piperidone (1.4 g, 7.03 mmol) dissolved in THF (10 mL) is added.Physical And Chemical Properties Analysis

1-Boc-4-(Bromomethylene)piperidine has a density of 1.4±0.1 g/cm3, a boiling point of 317.7±35.0 °C at 760 mmHg, and a flash point of 145.9±25.9 °C . The molecular formula is C11H18BrNO2 and the molecular weight is 276.170 .Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Molecules

1-Boc-4-(Bromomethylene)piperidine: is frequently used as an intermediate in the synthesis of various bioactive molecules. Its reactive bromomethylene group can participate in multiple chemical reactions, leading to the formation of compounds with potential pharmacological properties .

Construction of Piperidine Derivatives

This compound serves as a key building block for constructing piperidine derivatives, which are prevalent in many pharmaceuticals. The versatility of the piperidine ring allows for the development of a wide range of therapeutic agents .

Development of Protease Inhibitors

Researchers utilize 1-Boc-4-(Bromomethylene)piperidine in the design and development of protease inhibitors. These inhibitors play a crucial role in treating diseases like HIV/AIDS and hepatitis C by interfering with the viral replication process .

Creation of Alkaloid Analogs

Alkaloids are a class of naturally occurring compounds that often have potent biological effects1-Boc-4-(Bromomethylene)piperidine is used to create synthetic analogs of these compounds, which can lead to new drugs with improved efficacy and safety profiles .

Peptide Coupling Reactions

In peptide synthesis, 1-Boc-4-(Bromomethylene)piperidine can be employed in coupling reactions to form peptide bonds. This is essential for the production of synthetic peptides with various biological activities .

Material Science Applications

Beyond its pharmaceutical applications, 1-Boc-4-(Bromomethylene)piperidine is also explored in material science for the synthesis of novel materials with unique properties, potentially useful in electronics and nanotechnology .

Catalysis Research

The compound’s structure allows it to act as a ligand in catalysis research, aiding in the development of new catalytic processes that are more efficient and environmentally friendly .

Chemical Education and Research

Lastly, 1-Boc-4-(Bromomethylene)piperidine is used in academic settings for chemical education and research, providing a practical example of organic synthesis and reaction mechanisms for students and researchers alike .

Safety and Hazards

The safety information for 1-Boc-4-(Bromomethylene)piperidine includes hazard statements H302-H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary statements include P260-P264-P270-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P405-P501, which provide guidance on how to handle and store the compound safely .

Zukünftige Richtungen

The future directions for 1-Boc-4-(Bromomethylene)piperidine could be influenced by regulatory changes. For instance, three precursors of the most common synthesis routes used in illicit fentanyl manufacture, including 1-boc-4-AP, have been placed under international control . This gives governments the necessary legal base to seize illicit shipments of these chemicals .

Relevant Papers Unfortunately, the search results did not provide specific papers related to 1-Boc-4-(Bromomethylene)piperidine .

Eigenschaften

IUPAC Name |

tert-butyl 4-(bromomethylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVCMYUDZHFNJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CBr)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670498 | |

| Record name | tert-Butyl 4-(bromomethylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1020329-80-9 | |

| Record name | tert-Butyl 4-(bromomethylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(bromomethylidene)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.